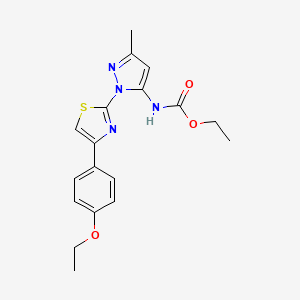

ethyl (1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate

Description

This compound belongs to a class of heterocyclic molecules featuring a pyrazole-thiazole scaffold with a carbamate functional group. The core structure consists of a 1H-pyrazole ring substituted at the 1-position with a 4-(4-ethoxyphenyl)thiazol-2-yl moiety and at the 5-position with a carbamate ester (ethyl carbamate).

Properties

IUPAC Name |

ethyl N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-4-24-14-8-6-13(7-9-14)15-11-26-17(19-15)22-16(10-12(3)21-22)20-18(23)25-5-2/h6-11H,4-5H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRZPDXJGATFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the thiazole ring, the pyrazole ring, and the final coupling to form the carbamate.

Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Formation of Pyrazole Ring: The pyrazole ring is typically formed through the reaction of hydrazines with 1,3-diketones under reflux conditions.

Coupling Reaction: The final step involves the coupling of the thiazole and pyrazole intermediates with ethyl chloroformate to form the carbamate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiazole and pyrazole rings can be oxidized using strong oxidizing agents.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Ethyl (1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole-thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound contrasts with chloro/fluoro substituents in antimicrobial analogs. Electron-donating groups (e.g., ethoxy, methoxy) are associated with antioxidant activity, while halogens favor antimicrobial effects .

- Carbamate Functionality : Unlike ester or triazole-linked analogs, the carbamate group may confer slower metabolic degradation, extending bioavailability .

Physicochemical Properties

Melting points, solubility, and spectral data vary with substituents:

- Melting Points: Ethyl carbamate derivatives typically exhibit moderate melting points (150–250°C). For example, 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (4f) melts at 206–208°C, while nitro groups reduce solubility .

- NMR Trends : The 4-ethoxyphenyl group in the target compound would show characteristic aromatic protons at δ 6.8–7.2 ppm (1H NMR) and a singlet for the ethoxy methyl at δ 1.3–1.5 ppm, similar to analogs in .

Biological Activity

Ethyl (1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)carbamate, with the CAS number 1019095-91-0, is a complex organic compound that integrates a thiazole ring, a pyrazole ring, and an ethoxyphenyl group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3S, with a molecular weight of 372.4 g/mol. The compound's structure is characterized by:

- Thiazole Ring : Contributes to the compound's biological activity.

- Pyrazole Ring : Known for various pharmacological effects.

- Ethoxyphenyl Group : Enhances lipophilicity and potential bioactivity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including those with thiazole rings, exhibit moderate antimicrobial activity. For example, compounds structurally similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines like TNFα and IL-17. In particular, some studies report that related compounds exhibit IC50 values in the nanomolar range against these cytokines, suggesting significant potential for treating inflammatory diseases .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Pyrazole-containing compounds are known to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanisms often involve the inhibition of cell proliferation pathways and induction of apoptosis .

Research Findings and Case Studies

Several studies have reported on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis Methods : The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of thiazole and pyrazole rings followed by coupling reactions to form carbamates.

- Biological Evaluation : In vitro studies demonstrate that these compounds can significantly reduce cell viability in cancer cell lines, indicating their potential as therapeutic agents .

- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins involved in inflammation and cancer progression, facilitating the design of more potent analogs .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.